Cas no 1526404-90-9 (3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol)

3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a 5-chloropyridinyl moiety, which serves as a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural framework, combining an amino group and a hydroxyl group on a propanol backbone, enables its use as a building block for the preparation of biologically active compounds, including potential drug candidates. The presence of the chloro-substituted pyridine ring enhances its reactivity in cross-coupling reactions and other transformations. This compound is particularly valuable in asymmetric synthesis due to its potential for chiral induction, making it useful in the development of enantioselective catalysts or ligands. High purity grades ensure consistent performance in research and industrial settings.
3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol structure
1526404-90-9 structure
Product Name:3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol
CAS No:1526404-90-9
MF:C8H11ClN2O
MW:186.638740777969
CID:5273719
Update Time:2025-09-28

3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(5-chloropyridin-2-yl)propan-1-ol
    • NCCC(O)C1=NC=C(C=C1)Cl
    • 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol
    • Inchi: 1S/C8H11ClN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2
    • InChI Key: UAIKOSLVLBGNLC-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=C1)C(CCN)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • XLogP3: 0.1
  • Topological Polar Surface Area: 59.1

3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol Pricemore >>

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Additional information on 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol

Introduction to 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol (CAS No. 1526404-90-9)

3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol, also known by its CAS number 1526404-90-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an amino group, a chloropyridine moiety, and a hydroxyl group. These functional groups contribute to its diverse chemical properties and potential biological activities.

The chemical structure of 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol can be represented as follows: C9H12ClNO2. The presence of the chloropyridine ring imparts notable aromatic stability and reactivity, while the amino and hydroxyl groups provide opportunities for various chemical modifications and interactions. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel drugs and therapeutic agents.

In recent years, 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its role as a building block in the synthesis of compounds with anti-inflammatory and analgesic properties. Research has shown that derivatives of this compound can exhibit potent activity against various inflammatory pathways, making them promising candidates for the treatment of conditions such as arthritis and other inflammatory disorders.

Beyond its anti-inflammatory properties, 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol has also been explored for its potential as an antiviral agent. Studies have demonstrated that certain derivatives can inhibit the replication of viral pathogens, including those responsible for respiratory infections. This makes it a valuable target for further research and development in antiviral therapeutics.

The synthesis of 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and reduction steps. The choice of synthetic pathway often depends on the specific application and desired properties of the final product.

In terms of safety and handling, 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol should be managed with care to avoid exposure to skin or inhalation. It is important to follow standard laboratory safety protocols when working with this compound to ensure the well-being of researchers and laboratory personnel.

The pharmacological profile of 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol has been evaluated in various preclinical studies. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicate that it has favorable pharmacokinetic characteristics, which are essential for its potential use as a therapeutic agent.

Clinical trials involving derivatives of 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol are currently underway to assess their safety and efficacy in human subjects. Early-stage trials have shown promising results, with several compounds demonstrating significant therapeutic potential without major adverse effects.

In conclusion, 3-Amino-1-(5-chloropyridin-2-yl)propan-1-ol (CAS No. 1526404-90-9) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an important target for further investigation and development. As research continues to advance, it is likely that new derivatives and applications will emerge, contributing to the ongoing efforts to improve human health and well-being.

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